molecular formula C10H15BO3 B1335864 3-Butoxyphenylboronic acid CAS No. 352534-81-7

3-Butoxyphenylboronic acid

Cat. No.: B1335864
CAS No.: 352534-81-7
M. Wt: 194.04 g/mol
InChI Key: ZTRKYYYDXARQRD-UHFFFAOYSA-N
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Description

3-Butoxyphenylboronic acid is an organic compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring and a butoxy group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 3-Butoxyphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound. The compound contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This leads to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the compound is a solid at room temperature , which can influence its reactivity. Additionally, the presence of other reagents in the Suzuki–Miyaura coupling reaction can affect the efficiency and outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3-Butoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are facilitated by palladium catalysts and are known for their mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a base .

Chemical Reactions Analysis

Types of Reactions

3-Butoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by palladium.

    Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols to form C-N or C-O bonds, respectively.

    Oxidation: Boronic acids can be oxidized to form phenols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Scientific Research Applications

3-Butoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

3-Butoxyphenylboronic acid can be compared with other boronic acids, such as:

    Phenylboronic Acid: Lacks the butoxy group, making it less hydrophobic.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.

    2-Thienylboronic Acid: Contains a thiophene ring, which can participate in different types of reactions compared to the phenyl ring in this compound.

The uniqueness of this compound lies in its butoxy group, which can influence its solubility, reactivity, and the types of reactions it can undergo .

Properties

IUPAC Name

(3-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRKYYYDXARQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408163
Record name 3-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-81-7
Record name 3-Butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxyphenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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